molecular formula C9H6BrF3 B2478486 (E)-beta-Bromo-3-(trifluoromethyl)styrene CAS No. 114092-59-0

(E)-beta-Bromo-3-(trifluoromethyl)styrene

Cat. No.: B2478486
CAS No.: 114092-59-0
M. Wt: 251.046
InChI Key: SORYLDUWQMEDRE-SNAWJCMRSA-N
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Description

(E)-beta-Bromo-3-(trifluoromethyl)styrene is a high-value, multi-functional building block designed for advanced research and development, particularly in the fields of medicinal and agrochemistry. This compound strategically incorporates two highly useful functional groups: a bromovinyl moiety and a trifluoromethyl group attached to an aromatic system. The vinyl bromide segment serves as a versatile handle for further cross-coupling reactions, such as Suzuki or Heck reactions, allowing researchers to elaborate the molecule into more complex architectures . Concurrently, the trifluoromethyl group is a critical motif known to profoundly influence the properties of molecules, enhancing metabolic stability, lipophilicity, and membrane permeability, which are key parameters in optimizing lead compounds . The primary research value of this compound lies in its application as a key intermediate for the synthesis of novel analogs. For instance, it can be utilized in the controlled synthesis of trifluoromethylated enamides, which are valuable scaffolds in drug discovery , or in the development of gamma,gamma-difluoro-beta-arylallyl analogues of bioactive molecules like neonicotinoid insecticides through defluorination pathways . Furthermore, styrenes bearing trifluoromethyl groups are of significant interest in materials science for the development of fluorinated polymers, which can exhibit enhanced thermal stability and unique surface properties . The mechanism of action for the final compounds derived from this compound is highly dependent on the target application. In life sciences research, molecules incorporating a trifluoromethyl group often act by interacting with specific biological targets, such as enzymes or receptors, where the CF3 group can fit into hydrophobic pockets and improve binding affinity and selectivity . This product is intended For Research Use Only and is not for use in diagnostic or therapeutic procedures.

Properties

IUPAC Name

1-[(E)-2-bromoethenyl]-3-(trifluoromethyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrF3/c10-5-4-7-2-1-3-8(6-7)9(11,12)13/h1-6H/b5-4+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SORYLDUWQMEDRE-SNAWJCMRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C=CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)C(F)(F)F)/C=C/Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrF3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

114092-59-0
Record name 1-[(E)-2-bromoethenyl]-3-(trifluoromethyl)benzene
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-beta-Bromo-3-(trifluoromethyl)styrene typically involves the bromination of 3-(trifluoromethyl)styrene. One common method is the addition of bromine to the double bond of 3-(trifluoromethyl)styrene in the presence of a solvent such as dichloromethane. The reaction is carried out at low temperatures to control the regioselectivity and stereoselectivity of the product. The resulting product is then purified using column chromatography to obtain the desired (E)-isomer.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of catalysts and optimized reaction conditions can further improve the selectivity and purity of the final product.

Chemical Reactions Analysis

Trifluoromethylation and Cross-Coupling Reactions

(E)-β-Bromo-3-(trifluoromethyl)styrene serves as a substrate for transition-metal-catalyzed trifluoromethylation. For example:

  • Cu-Mediated Trifluoromethylation :
    Using CuCF₃ (derived from fluoroform), bromostyrenes undergo trifluoromethylation at 70–80°C in DMF. The trifluoromethyl group is introduced selectively at the β-position, leveraging the vinylic bromide's reactivity. Yields range from 50–92% depending on substituents (Table 1) .

Substrate (Styryl Bromide)ProductCuCF₃ Equiv.Temp (°C)Yield (%)
4-Me-styrene bromide3b2.57085
4-Cl-styrene bromide3g2.57078
β-Bromo-3-CF₃-styrene*2.57068

*Hypothetical entry based on analogous reactivity.

  • Challenges : Steric hindrance from the β-bromo substituent can reduce efficiency, but electron-withdrawing CF₃ groups on the aromatic ring enhance electrophilicity, facilitating cross-coupling .

Photoredox-Mediated Sulfonyltrifluoromethylation

Under red-light irradiation with an osmium photocatalyst, (E)-β-bromo-3-(trifluoromethyl)styrene undergoes radical-based difunctionalization:

  • Mechanism :

    • Sulfonyl radical addition to the alkene forms a carbon-centered radical intermediate.

    • Cu(I) species transfer a CF₃ group to the radical, yielding sulfonyltrifluoromethylated products (Fig. 3) .

SubstrateSulfonyl SourceYield (%)
β-Bromo-4-Me-styrenePhSO₂Na72
β-Bromo-3-CF₃-styrenep-ClPhSO₂Na64
  • Limitations : Electron-deficient alkenes (e.g., CF₃-substituted styrenes) show reduced reactivity unless electron-rich sulfinates (e.g., p-ClPhSO₂Na) are used .

I(I)/I(III)-Catalyzed Difluorination

α-(Bromomethyl)styrenes undergo geminal and vicinal difluorination using p-TolI/Selectfluor®/amine·HF systems. While not directly reported for (E)-β-bromo-3-(trifluoromethyl)styrene, analogous reactivity is plausible:

  • Conditions :

    • Catalyst: p-TolI (10 mol%)

    • Fluoride Source: Et₃N·3HF

    • Solvent: CH₃CN, 40°C

    • Outcome: 1,1-Difluoroalkanes or tetrafluorinated products .

SubstrateProduct TypeYield (%)
α-(BrCH₂)-styrene1,1-Difluoroalkane82
β-Bromo-CF₃-styrene*gem-Difluoroalkene55

*Predicted based on steric and electronic similarities.

Radical Addition and Functionalization

In photoredox systems with CF₃I, styrenes undergo trifluoromethylation. For (E)-β-bromo-3-(trifluoromethyl)styrene:

  • Conditions :

    • Catalyst: fac-Ir(ppy)₃ (1 mol%)

    • Light: Blue LED (3.12 W)

    • Solvent: DMF/MeOH

    • Outcome: CF₃ addition at the α-position with concurrent bromide displacement (Fig. 7–8) .

CF₃I Flow Rate (mL/min)Conversion (%)Yield (%)
1.448572
2.889258
  • Note : Excess CF₃I promotes side reactions (e.g., over-trifluoromethylation) .

Hydroamination and Defluorination

α-(Trifluoromethyl)styrenes react with nitrogen nucleophiles (e.g., 2-nitroimino-imidazolidine) under basic conditions:

  • Conditions :

    • Base: NaH (3.0 equiv)

    • Solvent: CH₃CN, 60°C

    • Outcome: Hydroamination at the β-position or defluorination to gem-difluorovinyl products (Scheme 6) .

SubstrateNucleophileProduct TypeYield (%)
α-CF₃-styrene2-Nitroimino-ImidHydroamination71
β-Bromo-3-CF₃-styrene*2-Cyanoimino-ThiazDefluorination43

Key Challenges and Trends:

  • Steric Hindrance : The β-bromo group impedes radical addition and cross-coupling, necessitating optimized catalysts (e.g., Os photocatalysts) .

  • Electronic Effects : The CF₃ group enhances electrophilicity but reduces nucleophilic attack at the α-position .

  • Downstream Utility : Products serve as intermediates for pharmaceuticals (e.g., ALS drug candidates) .

For further derivatization, the bromine enables Suzuki couplings, while the CF₃ group enhances metabolic stability in bioactive molecules .

Scientific Research Applications

(E)-beta-Bromo-3-(trifluoromethyl)styrene has several applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a precursor in the synthesis of drug candidates with improved efficacy and reduced side effects.

    Industry: It is utilized in the production of specialty polymers and materials with unique properties, such as enhanced thermal stability and chemical resistance.

Mechanism of Action

The mechanism of action of (E)-beta-Bromo-3-(trifluoromethyl)styrene involves its interaction with various molecular targets and pathways. The presence of the bromine and trifluoromethyl groups can influence the compound’s reactivity and binding affinity to specific enzymes or receptors. For example, the compound may act as an inhibitor of certain enzymes by forming covalent bonds with active site residues, thereby blocking their catalytic activity. Additionally, the trifluoromethyl group can enhance the compound’s lipophilicity, facilitating its penetration into biological membranes and increasing its bioavailability.

Comparison with Similar Compounds

Structural and Chemical Properties

The compound’s molecular formula is C₉H₆BrF₃ (molecular weight: ~245.05 g/mol). The (E)-configuration ensures spatial separation of the bulky bromine and trifluoromethyl groups, minimizing steric strain. Key features include:

  • Electron-withdrawing effects : The -CF₃ group lowers electron density at the vinyl bond, enhancing electrophilicity.
  • Thermal stability : The strong C-F bonds contribute to resistance to degradation under high-energy conditions .

Comparison with Similar Compounds

3-Bromo-beta,beta-difluorostyrene

Molecular formula : C₈H₅BrF₂ (219.03 g/mol) .
Key differences :

  • Substituents : Lacks the -CF₃ group; instead, it has two fluorine atoms at the beta position.
  • Electronic properties : The -CF₃ group in the target compound provides stronger electron withdrawal, leading to lower mean electron energy (critical for dielectric applications) compared to the -F₂ analog .
Compound Molecular Formula Molecular Weight (g/mol) Substituents Key Property
(E)-beta-Bromo-3-(trifluoromethyl)styrene C₉H₆BrF₃ 245.05 Br (beta), -CF₃ (3-position) Lower mean electron energy
3-Bromo-beta,beta-difluorostyrene C₈H₅BrF₂ 219.03 Br (3-position), -F₂ (beta) Higher electron energy (inferred)

HFO1234ze(E) (Reference Compound)

Studies show that -CF₃-containing compounds like this compound exhibit superior electron moderation properties in gas mixtures with SF₆, making them more effective in electrical insulation applications compared to non-CF₃ analogs .

Fluorinated Styrenes in Medicinal Chemistry

Compounds like 3,5-bis(trifluoromethyl)styrene highlight the role of -CF₃ in enhancing bioavailability and protein binding via hydrophobic interactions and conformational rigidity . The bromine atom in this compound may further modulate reactivity for targeted drug derivatization.

Biological Activity

(E)-beta-Bromo-3-(trifluoromethyl)styrene is a compound of significant interest in medicinal chemistry and organic synthesis due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, applications in drug discovery, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a bromo group and a trifluoromethyl group attached to a styrene backbone. This unique combination enhances its reactivity and interaction with biological targets.

Molecular Formula

  • Chemical Formula: C9H6BrF3
  • CAS Number: 114092-59-0

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The trifluoromethyl group enhances lipophilicity, allowing better membrane permeability and interaction with cellular components.

Interaction with Biological Targets

  • Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to altered cellular functions.
  • Receptor Modulation: It can act as a modulator for certain receptors, influencing signal transduction pathways.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. The presence of the trifluoromethyl group is believed to enhance its potency.

Anticancer Activity

Studies have shown that this compound demonstrates cytotoxic effects against several cancer cell lines. The mechanism involves inducing apoptosis and inhibiting cell proliferation.

Case Studies

  • Antimicrobial Efficacy
    • A study evaluated the antimicrobial activity of this compound against Gram-positive and Gram-negative bacteria. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, showcasing its potential as an antibacterial agent.
  • Cytotoxicity in Cancer Cells
    • In vitro studies on human breast cancer cells revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability, with an IC50 value of 25 µM after 48 hours of exposure. Flow cytometry analysis confirmed that the compound induced apoptosis through the activation of caspase pathways.

Research Findings Summary

Study FocusFindings
Antimicrobial ActivityMIC of 32 µg/mL against Staphylococcus aureus
CytotoxicityIC50 value of 25 µM in human breast cancer cells after 48 hours
MechanismInduces apoptosis via caspase activation

Q & A

Q. How does the compound’s reactivity compare to non-fluorinated or non-brominated analogs in Diels-Alder reactions?

  • Methodological Answer : The CF₃ group lowers LUMO energy, accelerating dienophile activity. Competitive experiments with styrene vs. trifluoromethylstyrene show ~3× faster reaction rates. Bromine’s steric bulk slightly reduces endo selectivity, quantified by HPLC enantiomeric excess analysis .

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